
5,6,7-trifluoro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives can be complex and requires regioselective strategies. Paper describes a method for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid through a trifluoroacetylated indole driven hydrolysis. This process highlights the potential for using trifluoroacetylated precursors to introduce regioselectivity in the synthesis of indole derivatives. Although the paper does not directly address the synthesis of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, the principles of regioselectivity and functional group transformation could be applicable.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring. The substitution of hydrogen atoms with fluorine atoms, as in the case of trifluorinated indoles, can significantly alter the electronic properties of the molecule. The papers provided do not offer specific details on the molecular structure of this compound, but the general structure of indole derivatives is well-understood in the field of organic chemistry.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including functionalization and isomerization. Paper discusses the trifluoromethanesulfonic acid-mediated rearrangement of benzoylaminomethylthio group of indole derivatives. This indicates that trifluorinated indoles may also be amenable to similar chemical transformations, which could be relevant for the functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their functional groups and substituents. The introduction of trifluoromethyl groups typically increases the compound's lipophilicity and can affect its acidity and reactivity. While the papers do not provide specific data on the physical and chemical properties of this compound, the properties of similar compounds suggest that it would likely exhibit unique reactivity and stability profiles due to the presence of the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Biologically Active Molecules : Trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including derivatives of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, are valuable as building blocks for synthesizing biologically active molecules. These compounds are prepared using advanced organometallic methods, highlighting the significance of trifluoromethyl groups in medicinal chemistry (Leconte & Ruzziconi, 2002).
Regioselective Synthesis : The paper by Usachev et al. demonstrates the regioselective synthesis of trifluoromethylated 3-(pyrazolyl)indoles from 2-(trifluoromethyl)comanic acid and its derivatives, showcasing the versatility of trifluoromethylated indoles in chemical synthesis (Usachev, Obydennov, & Sosnovskikh, 2012).
Electrochemical and Material Applications
Electrodeposition of Poly(indole-5-carboxylic acid) : The paper by Nie et al. discusses the electrochemical synthesis of high-quality poly(indole-5-carboxylic acid) films via anodic oxidation. The study reveals the potential applications of these films in electronic and material sciences due to their good electrochemical behavior and thermal stability (Nie et al., 2007).
Capacitance Performance of Polyindole Derivatives : The research by Ma et al. explores the effects of carboxylic substituent positions on the electrodeposition, morphology, and capacitance properties of polyindole derivatives. This study is crucial for understanding how the position of substituents affects the material properties of polyindoles, which has implications for their use in supercapacitors and other energy storage applications (Ma, Zhou, Mo, Hou, & Xu, 2015).
Chemical Analysis and Characterization
NMR Analysis of Fluorobenzo[b]thiophens : The study by Castle, Mooney, & Plevey provides insights into the NMR spectral analysis of fluorobenzo[b]thiophens and their derivatives, including trifluorobenzo[b]thiophens and carboxylic acids. This research is essential for understanding the structural and electronic properties of these fluorinated compounds, which can be applied in various scientific fields (Castle, Mooney, & Plevey, 1968).
Safety and Hazards
The compound is considered harmful, with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 5,6,7-trifluoro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
5,6,7-trifluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-4-1-3-2-5(9(14)15)13-8(3)7(12)6(4)11/h1-2,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUXZNNSALVGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C(=C1F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


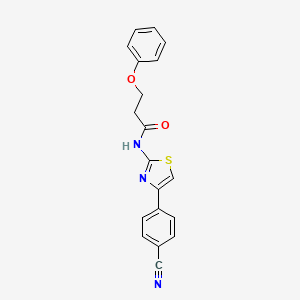
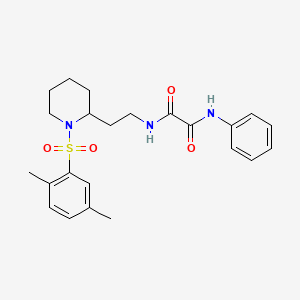

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

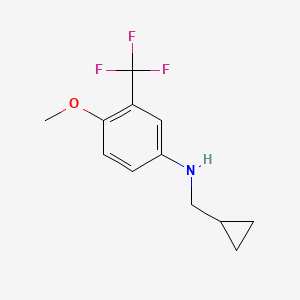
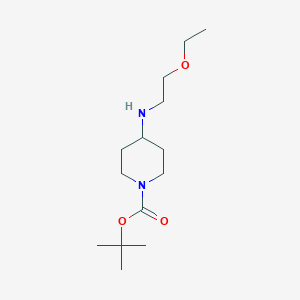
![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

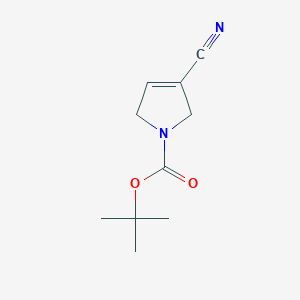
![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)